molecular formula C9H8N4O2S2 B14472175 Propanediamide, N,N'-bis(2-thiazolyl)- CAS No. 71638-91-0

Propanediamide, N,N'-bis(2-thiazolyl)-

Katalognummer: B14472175
CAS-Nummer: 71638-91-0
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: AZFZJJXSLKEWEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is characterized by the presence of two thiazole rings attached to a propanediamide backbone . It is a versatile compound with applications in various scientific fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, N,N’-bis(2-thiazolyl)- typically involves the reaction of malonamide with 2-aminothiazole under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the complete formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Propanediamide, N,N’-bis(2-thiazolyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Propanediamide, N,N’-bis(2-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole rings .

Wissenschaftliche Forschungsanwendungen

Propanediamide, N,N’-bis(2-thiazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propanediamide, N,N’-bis(2-thiazolyl)- involves its interaction with specific molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. The compound can also interfere with cellular pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-bis(2-thiazolyl)urea
  • N,N’-bis(2-thiazolyl)thiourea
  • N,N’-bis(2-thiazolyl)acetamide

Uniqueness

Propanediamide, N,N’-bis(2-thiazolyl)- is unique due to its propanediamide backbone, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

71638-91-0

Molekularformel

C9H8N4O2S2

Molekulargewicht

268.3 g/mol

IUPAC-Name

N,N'-bis(1,3-thiazol-2-yl)propanediamide

InChI

InChI=1S/C9H8N4O2S2/c14-6(12-8-10-1-3-16-8)5-7(15)13-9-11-2-4-17-9/h1-4H,5H2,(H,10,12,14)(H,11,13,15)

InChI-Schlüssel

AZFZJJXSLKEWEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)NC(=O)CC(=O)NC2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.